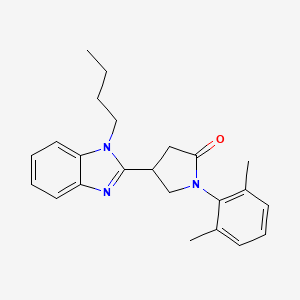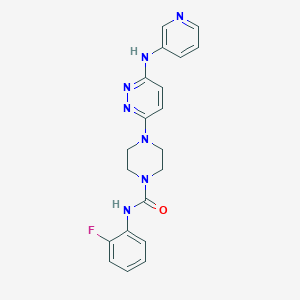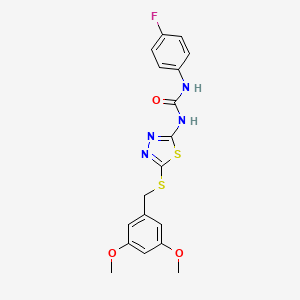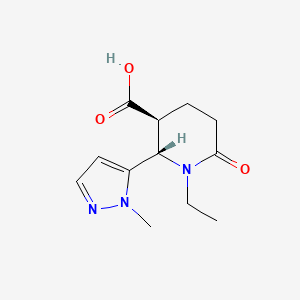![molecular formula C14H22N2O4S B2450883 N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899979-29-4](/img/structure/B2450883.png)
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide is an organosulfur compound that features a sulfonamide group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. The presence of the sulfonamide group makes it a valuable building block in medicinal chemistry.
Mécanisme D'action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide interacts with its targets through chemical reactions. It is commonly used as a protecting group for heterocyclic and aromatic compounds . The compound can be added to the target molecule to protect a particular functional group from unwanted reactions. Once the desired reactions have taken place, the protecting group can be removed .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a protecting group, it can prevent certain functional groups in a molecule from reacting, allowing for selective reactions to occur elsewhere in the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with potential decomposition occurring under high temperatures or strong acidic or basic conditions . Its solubility varies depending on the solvent, being more soluble in common organic solvents like methanol and ethanol, and less soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of catalysts such as copper(I) iodide and ligands like bipyridine in a mixture of dimethyl sulfoxide and water at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of reusable catalysts and efficient reaction pathways is crucial for cost-effective and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-2-thiophenesulfonamide: Another sulfonamide compound with similar structural features.
N-tert-Butyl-2-benzothiazolesulfenamide: A related compound used in similar applications.
Uniqueness
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide is unique due to the presence of both the sulfonamide group and the methoxybenzamide moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)9-8-15-13(17)11-6-5-7-12(10-11)20-4/h5-7,10,16H,8-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQPYVGRDRYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)
![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

